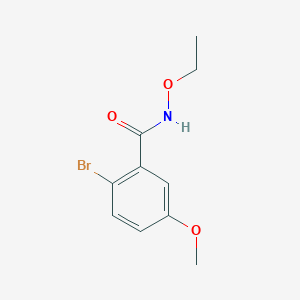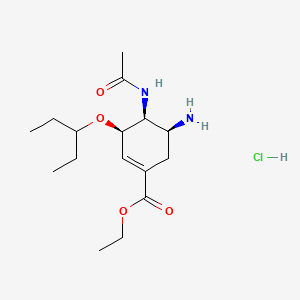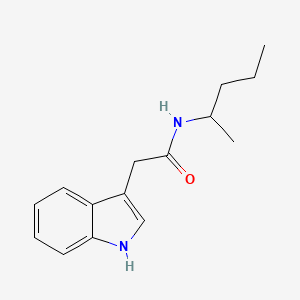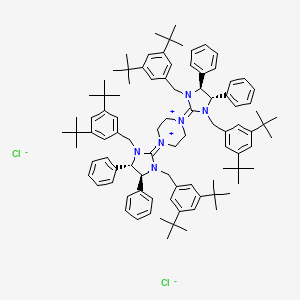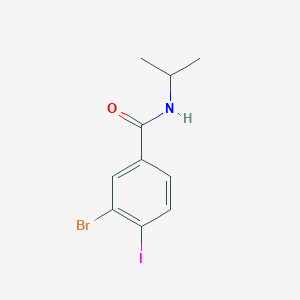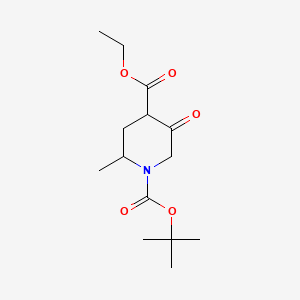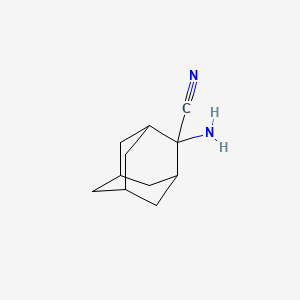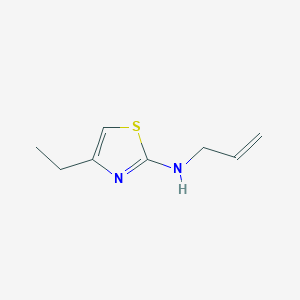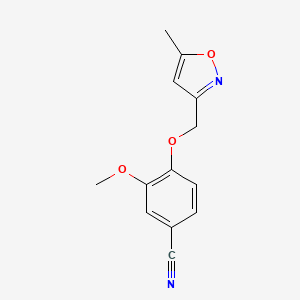
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile is a synthetic organic compound that features a benzonitrile core substituted with a methoxy group and a methoxy-linked 5-methylisoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing catalysts such as copper (I) or ruthenium (II) .
Coupling reaction: The final step involves coupling the methoxybenzonitrile with the methoxy-linked isoxazole moiety, which can be facilitated by using coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and isoxazole groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and pigments .
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, modulating their activity. The methoxy and nitrile groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzonitrile: Lacks the isoxazole moiety, making it less versatile in terms of biological activity.
4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an iodine atom, which can significantly alter its reactivity and applications .
Uniqueness
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile is unique due to the presence of both the methoxybenzonitrile and isoxazole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
3-methoxy-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-11(15-18-9)8-17-12-4-3-10(7-14)6-13(12)16-2/h3-6H,8H2,1-2H3 |
Clé InChI |
YYTFJECGCKPMGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)COC2=C(C=C(C=C2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


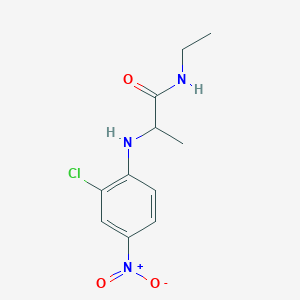
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)

